

A Technical Guide to the Chemical Properties of 2,7-Octanedione

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Compound of Interest

Compound Name: 2,7-Octanedione

Cat. No.: B167701

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Octanedione [CAS: 1626-09-1], a 1,6-dicarbonyl compound, presents a versatile scaffold for organic synthesis and holds potential for applications in materials science and drug development. Its linear eight-carbon chain, functionalized with ketone groups at the second and seventh positions, allows for a range of chemical transformations, including intramolecular cyclizations and derivatizations into valuable precursors. This technical guide provides a comprehensive overview of the chemical properties of **2,7-octanedione**, including its physical characteristics, spectral data, synthesis protocols, and key chemical reactions.

Chemical and Physical Properties

A summary of the key physical and chemical properties of **2,7-octanedione** is presented in Table 1. This data is essential for its handling, purification, and use in various experimental setups.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₄ O ₂	[1]
Molecular Weight	142.20 g/mol	[1]
Melting Point	Not available	
Boiling Point	252 °C at 760 mmHg	[2]
Density	0.918 g/cm ³	[2]
Appearance	Not available	
Solubility	Soluble in non-polar solvents	[3]
InChIKey	NZGDDIUIXYFYFO- UHFFFAOYSA-N	[1]

Table 1: Physical and Chemical Properties of **2,7-Octanedione**

Spectroscopic Data

The structural elucidation of **2,7-octanedione** is supported by various spectroscopic techniques. The expected and reported spectral data are summarized below.

¹H NMR Spectroscopy: The proton NMR spectrum of **2,7-octanedione** is expected to show distinct signals for the methyl protons adjacent to the carbonyl groups and the methylene protons of the aliphatic chain. Predicted ¹H NMR data is available in chemical databases.[4]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon framework. The carbonyl carbons will appear significantly downfield. A ¹³C NMR spectrum for **2,7-octanedione** has been recorded on a Varian XL-200 instrument.[1][5]

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional groups. For saturated acyclic ketones, this peak typically appears in the range of 1700-1725 cm⁻¹. [3]

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of **2,7-octanedione**. GC-MS data is available through the NIST Mass Spectrometry Data Center.[1]

Predicted fragmentation patterns and collision cross-section values for various adducts have also been calculated.^[6]

Synthesis of 2,7-Octanedione

Several synthetic routes to **2,7-octanedione** have been reported, primarily involving oxidation of the corresponding diol or ozonolysis of a cyclic alkene.

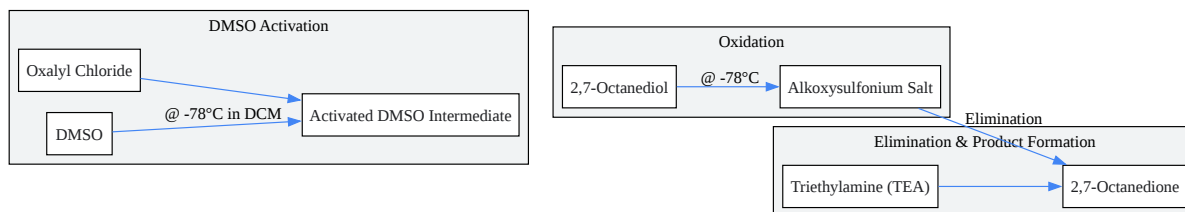
Oxidation of 2,7-Octanediol

A common method for the preparation of **2,7-octanedione** is the oxidation of 2,7-octanediol. This can be achieved using various oxidizing agents.

Experimental Protocol: Swern Oxidation

The Swern oxidation is a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.^{[7][8]}

- **Step 1: Activation of DMSO.** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of oxalyl chloride (2 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C (a dry ice/acetone bath). To this, a solution of dimethyl sulfoxide (DMSO) (3 equivalents) in anhydrous DCM is added dropwise. The mixture is stirred for 15-30 minutes.
- **Step 2: Addition of the Alcohol.** A solution of 2,7-octanediol (1 equivalent) in anhydrous DCM is then added slowly to the activated DMSO mixture at -78 °C. The reaction is typically stirred for 30-60 minutes.
- **Step 3: Addition of a Hindered Base.** A hindered organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (at least 4 equivalents), is added to the reaction mixture.
- **Step 4: Work-up.** The reaction is allowed to warm to room temperature. Water is then added to quench the reaction. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude **2,7-octanedione**, which can be further purified by distillation or chromatography.



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Caption: Workflow for the Swern oxidation of 2,7-octanediol.

Ozonolysis of 1,2-Dimethyl-1-cyclohexene

Another synthetic approach involves the oxidative cleavage of the double bond in 1,2-dimethyl-1-cyclohexene using ozone.[9]

Experimental Protocol: Ozonolysis

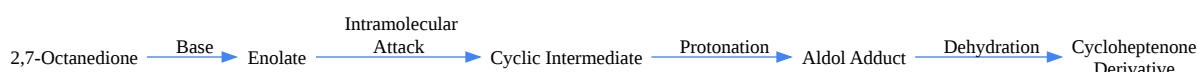
- **Step 1: Ozonolysis.** A solution of 1,2-dimethyl-1-cyclohexene in a suitable solvent (e.g., methanol or dichloromethane) is cooled to -78 °C. A stream of ozone gas is bubbled through the solution until a blue color persists, indicating the consumption of the starting material.
- **Step 2: Reductive Work-up.** The excess ozone is removed by bubbling nitrogen or argon through the solution. A reducing agent, such as dimethyl sulfide or triphenylphosphine, is then added to the solution at -78 °C and the mixture is allowed to warm to room temperature. This step cleaves the intermediate ozonide to yield **2,7-octanedione**.
- **Step 3: Isolation and Purification.** The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography.

Chemical Reactivity

The presence of two ketone functionalities allows **2,7-octanedione** to undergo a variety of chemical transformations.

Intramolecular Aldol Condensation

A key reaction of 1,6-dicarbonyl compounds like **2,7-octanedione** is the intramolecular aldol condensation, which leads to the formation of cyclic products.[3][10] Deprotonation at an α -carbon followed by nucleophilic attack on the other carbonyl group can lead to the formation of a six-membered ring. Subsequent dehydration can yield a cycloheptenone derivative.



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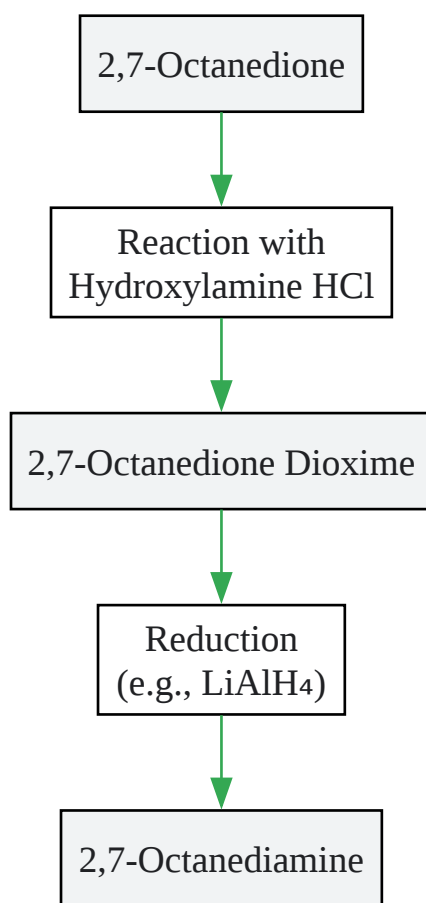
Caption: Pathway of intramolecular aldol condensation of **2,7-octanedione**.

Conversion to 2,7-Octanediamine

2,7-Octanedione can be converted to 2,7-octanediamine, a useful monomer in polymer chemistry.[3] This transformation is typically a two-step process.

Experimental Workflow

- **Dioxime Formation:** **2,7-Octanedione** is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form **2,7-octanedione** dioxime.
- **Reduction:** The resulting dioxime is then reduced to the corresponding diamine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation.



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Caption: Workflow for the synthesis of 2,7-octanediamine from **2,7-octanedione**.

Potential Applications in Drug Development and Research

While specific biological activities of **2,7-octanedione** are not extensively documented, the diketone motif is present in numerous biologically active molecules. Diketo compounds have been investigated for a range of therapeutic applications, including their potential as enzyme inhibitors and as ligands for metal-based drugs. The ability of **2,7-octanedione** to be converted into diamines also opens up avenues for its use as a building block in the synthesis of novel polymers for drug delivery systems and other biomedical applications. Further research is warranted to explore the biological profile of **2,7-octanedione** and its derivatives.

Safety Information

2,7-Octanedione is classified as a combustible liquid and may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Classifications:[1]

- Flammable liquids (Category 4)
- Skin corrosion/irritation (Category 2)
- Serious eye damage/eye irritation (Category 2A)
- Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)

Conclusion

2,7-Octanedione is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis via established methods like Swern oxidation and ozonolysis, coupled with its reactivity in key transformations such as intramolecular aldol condensation and conversion to diamines, makes it a versatile tool for synthetic chemists. While its biological activities are yet to be fully explored, its structural features suggest potential for applications in medicinal chemistry and materials science. This guide provides a foundational understanding of **2,7-octanedione** for researchers and professionals in related fields.

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